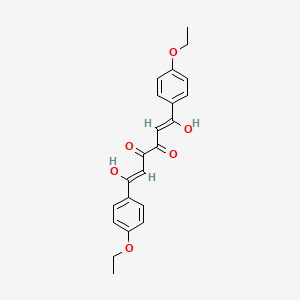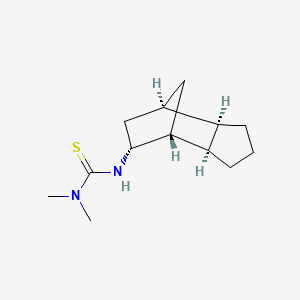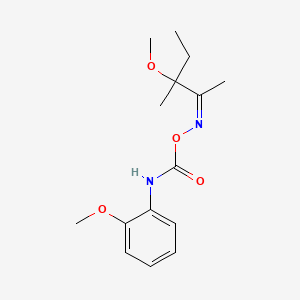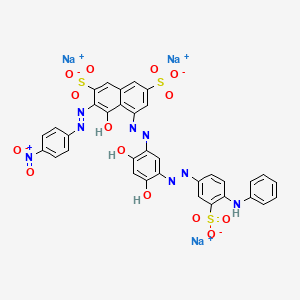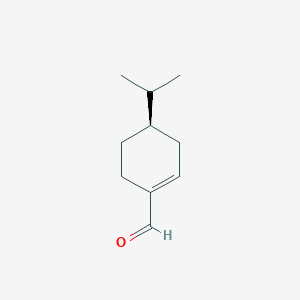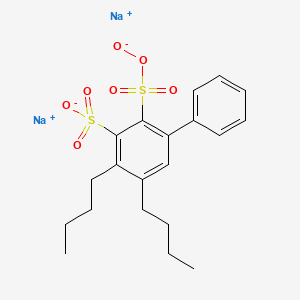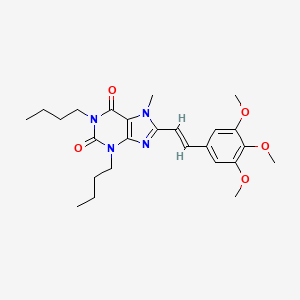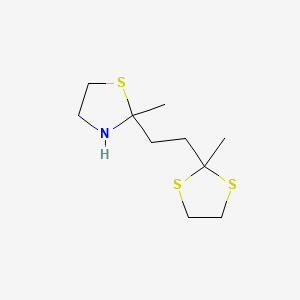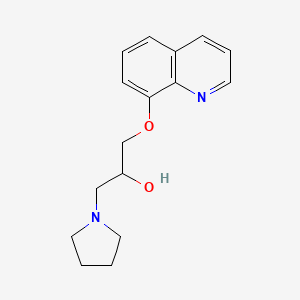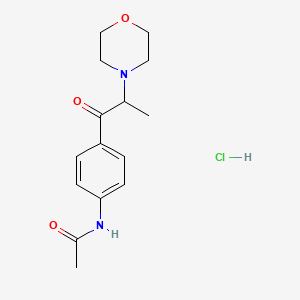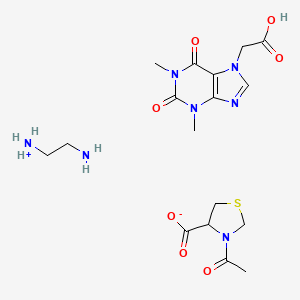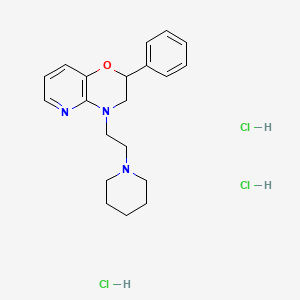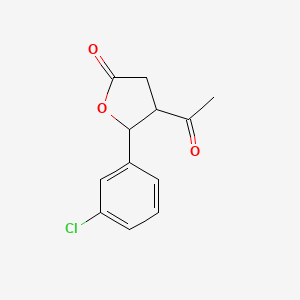
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxy-2(5H)-furanone and m-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the furanone ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The acetyl and chlorophenyl groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2(5H)-furanone: A precursor in the synthesis of the target compound.
m-Chlorobenzaldehyde: Another precursor used in the synthesis.
Other Furanones: Compounds with similar furanone rings but different substituents.
Uniqueness
The unique combination of the acetyl and m-chlorophenyl groups in trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
83144-14-3 |
|---|---|
分子式 |
C12H11ClO3 |
分子量 |
238.66 g/mol |
IUPAC名 |
4-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-3-2-4-9(13)5-8/h2-5,10,12H,6H2,1H3 |
InChIキー |
UFQWFCKWCWMPAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


